Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes a benzofuranyl ester group and a fluorophenyl thio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with ((4-fluorophenyl)thio)methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl thio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((4-chlorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, ((4-bromophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
The uniqueness of carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
Properties
CAS No. |
50802-69-2 |
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Molecular Formula |
C18H18FNO3S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(4-fluorophenyl)sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C18H18FNO3S/c1-18(2)11-12-5-4-6-15(16(12)23-18)22-17(21)20(3)24-14-9-7-13(19)8-10-14/h4-10H,11H2,1-3H3 |
InChI Key |
CFLJNVMICROPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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